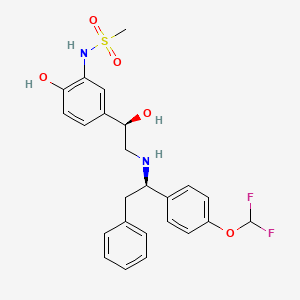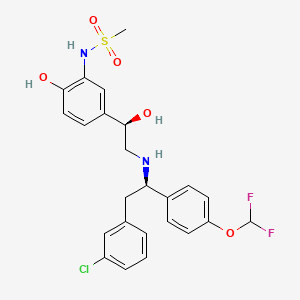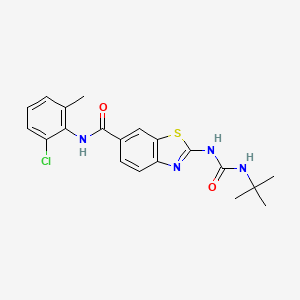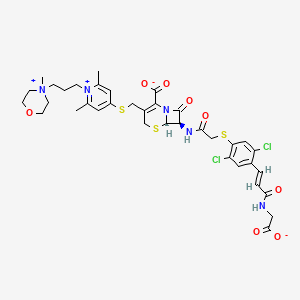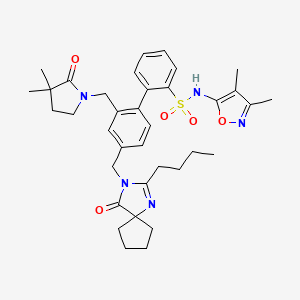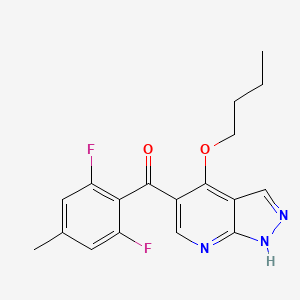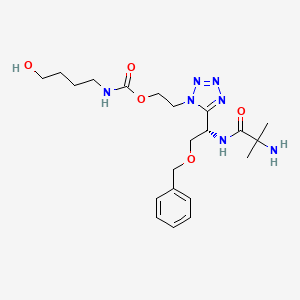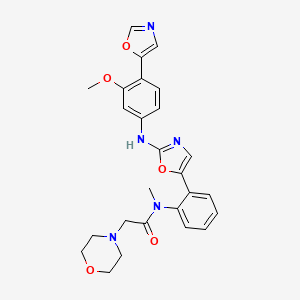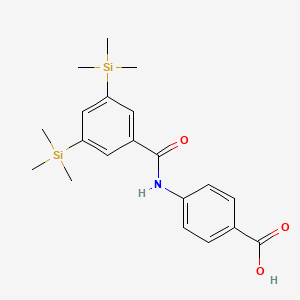
Amsilarotene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
TAC-101 ha sido ampliamente estudiado por su actividad antitumoral. Ha mostrado resultados prometedores en modelos preclínicos de carcinoma hepatocelular, cáncer gástrico y carcinoma de ovario. El compuesto induce apoptosis en células cancerosas e inhibe la proliferación de líneas celulares cancerosas. También se ha utilizado en ensayos clínicos como terapia de segunda línea para pacientes con carcinoma hepatocelular avanzado .
Mecanismo De Acción
TAC-101 ejerce sus efectos mediante la unión selectiva al receptor alfa del ácido retinoico (RAR-α). Esta unión activa la actividad transcripcional de RAR-α, lo que lleva a la inducción de apoptosis en las células cancerosas. El compuesto también inhibe la unión de AP-1 al ADN, que es un paso crucial en la proliferación de células cancerosas .
Safety and Hazards
Métodos De Preparación
La síntesis de TAC-101 implica la introducción secuencial de tres electrófilos en 1,3,5-tribromobenceno basada en una reacción de intercambio bromo-litio. Este proceso se logra utilizando un sistema integrado de microreactores de flujo que consiste en seis micromixedores y seis reactores de microtubo. Este método permite la síntesis flash de TAC-101 y sus análogos en 13 segundos con buenos rendimientos a escala preparativa .
Análisis De Reacciones Químicas
TAC-101 experimenta diversas reacciones químicas, que incluyen:
Oxidación: TAC-101 puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.
Reducción: El compuesto puede reducirse utilizando agentes reductores comunes.
Sustitución: TAC-101 puede sufrir reacciones de sustitución, particularmente involucrando los grupos trimetilsililo. Los reactivos comunes utilizados en estas reacciones incluyen reactivos de litio para el intercambio bromo-litio y varios electrófilos para las reacciones posteriores
Comparación Con Compuestos Similares
TAC-101 es único debido a su afinidad de unión selectiva por RAR-α. Compuestos similares incluyen:
Amsilarotene (TAC-101; Am 555S): Un retinoides sintético activo por vía oral con afinidad selectiva por RAR-α y RAR-β.
Compuesto Activador de TERT (TAC): Una pequeña molécula que regula al alza la transcriptasa inversa de la telomerasa (TERT) en múltiples tejidos, mejorando la salud y la cognición en ratones viejos
TAC-101 destaca por su mecanismo de acción específico y su potencial en la terapia del cáncer.
Propiedades
IUPAC Name |
4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3Si2/c1-25(2,3)17-11-15(12-18(13-17)26(4,5)6)19(22)21-16-9-7-14(8-10-16)20(23)24/h7-13H,1-6H3,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTNSTLJOVCBDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155013 | |
| Record name | Amsilarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125973-56-0 | |
| Record name | Amsilarotene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125973560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amsilarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMSILAROTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1418F39MH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


